Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This class of compounds is known for its diverse biological activities and is often used in medicinal chemistry for drug development . The compound’s structure includes a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and various substituents that contribute to its unique properties.
Preparation Methods
The synthesis of Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . These reactions are carried out under specific conditions to ensure high yields and purity. Industrial production methods may involve the use of acyclic reagents and optimized reaction conditions to scale up the synthesis efficiently .
Chemical Reactions Analysis
Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins to exert its effects. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological activities .
Comparison with Similar Compounds
Ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C16H10Cl2F3N3O2 |
---|---|
Molecular Weight |
404.2 g/mol |
IUPAC Name |
ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C16H10Cl2F3N3O2/c1-2-26-15(25)12-7-14-22-11(8-3-4-9(17)10(18)5-8)6-13(16(19,20)21)24(14)23-12/h3-7H,2H2,1H3 |
InChI Key |
BWCLREDASKFJDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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